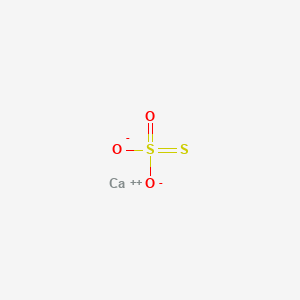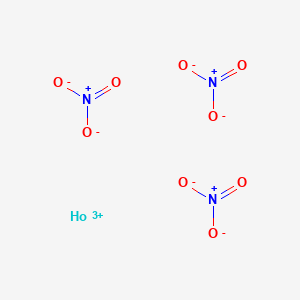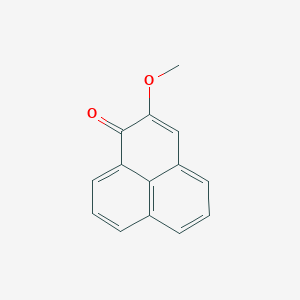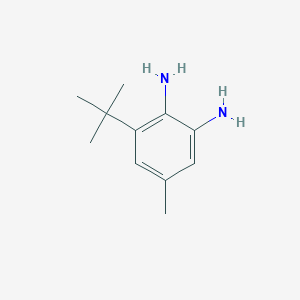
3-tert-Butyl-5-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-5-methylbenzene-1,2-diamine, commonly known as TMB-1, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound is a diamine derivative of tert-butylbenzene and has been synthesized using various methods. TMB-1 has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of TMB-1 is not well understood. However, it has been suggested that TMB-1 may act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. TMB-1 may also act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
TMB-1 has been found to have both biochemical and physiological effects. Biochemically, TMB-1 has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Physiologically, TMB-1 has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMB-1 in lab experiments is its potential as a candidate for the development of new drugs. TMB-1 has been found to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and anticancer drugs. One limitation of using TMB-1 in lab experiments is its toxicity. TMB-1 has been found to be toxic to both bacteria and human cells, making it difficult to determine its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on TMB-1. One direction is to further investigate its mechanism of action. Understanding how TMB-1 works at a molecular level could lead to the development of more effective drugs. Another direction is to investigate its potential as a candidate for the development of new antibiotics and anticancer drugs. Finally, further research is needed to determine the toxicity of TMB-1 and its potential therapeutic window.
Métodos De Síntesis
TMB-1 can be synthesized using various methods. One such method involves the reaction of tert-butylbenzene with nitric acid to form 3-tert-Butyl-5-methylbenzene-1,2-dinitro, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of tert-butylbenzene with hydroxylamine hydrochloride to form 3-tert-Butyl-5-methylbenzene-1,2-dioxime, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst.
Aplicaciones Científicas De Investigación
TMB-1 has potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. TMB-1 has also been found to have potential anticancer properties, making it a potential candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
133639-31-3 |
|---|---|
Nombre del producto |
3-tert-Butyl-5-methylbenzene-1,2-diamine |
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-tert-butyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6H,12-13H2,1-4H3 |
Clave InChI |
YEFKSWLDSHCCIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Sinónimos |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





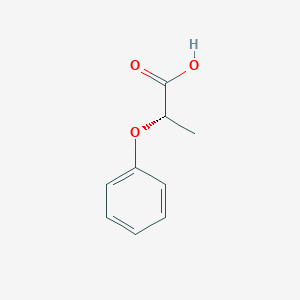
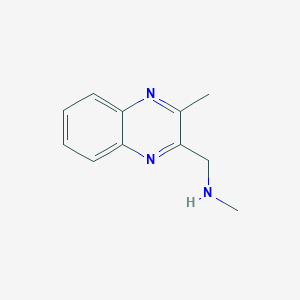
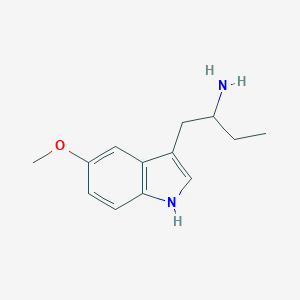
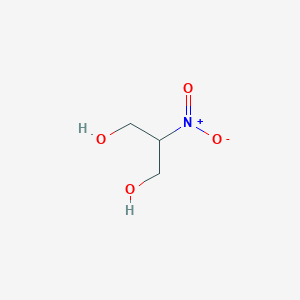
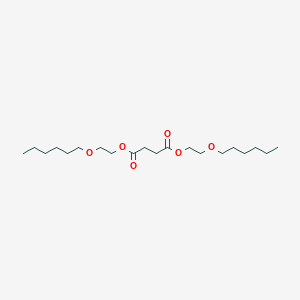
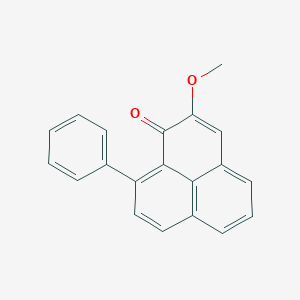
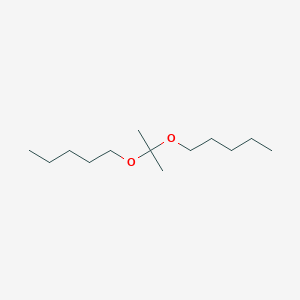
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

